Cas no 1491844-06-4 (2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine)

2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine is a bicyclic organic compound featuring a cyclobutyl-substituted tetrahydrobenzo[d]thiazole core with an amine functional group at the 4-position. This structure imparts potential utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fused thiazole ring system enhances stability and offers opportunities for further derivatization, while the cyclobutyl group may influence steric and electronic properties, aiding in the modulation of biological activity. The amine functionality provides a reactive handle for coupling or modification, making it valuable for scaffold diversification. Its well-defined molecular framework supports applications in medicinal chemistry, particularly in the development of targeted small-molecule therapeutics.
2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine structure
1491844-06-4 structure
Product name:2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine
CAS No:1491844-06-4
MF:C11H16N2S
MW:208.323141098022
CID:6329184
PubChem ID:64984478

2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • CS-0285529
    • 1491844-06-4
    • AKOS014315342
    • 2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine
    • EN300-5185524
    • 2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
    • Inchi: 1S/C11H16N2S/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7/h7-8H,1-6,12H2
    • InChI Key: DGWIMHHCPHTPKY-UHFFFAOYSA-N
    • SMILES: S1C2CCCC(C=2N=C1C1CCC1)N

Computed Properties

  • Exact Mass: 208.10341969g/mol
  • Monoisotopic Mass: 208.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 67.2Ų

2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5185524-2.5g
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1491844-06-4 95.0%
2.5g
$2660.0 2025-03-15
Enamine
EN300-5185524-0.25g
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1491844-06-4 95.0%
0.25g
$672.0 2025-03-15
Enamine
EN300-5185524-1.0g
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1491844-06-4 95.0%
1.0g
$1357.0 2025-03-15
Enamine
EN300-5185524-5.0g
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1491844-06-4 95.0%
5.0g
$3935.0 2025-03-15
Enamine
EN300-5185524-0.5g
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1491844-06-4 95.0%
0.5g
$1058.0 2025-03-15
Enamine
EN300-5185524-0.05g
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1491844-06-4 95.0%
0.05g
$315.0 2025-03-15
Enamine
EN300-5185524-10.0g
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1491844-06-4 95.0%
10.0g
$5837.0 2025-03-15
Enamine
EN300-5185524-0.1g
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1491844-06-4 95.0%
0.1g
$470.0 2025-03-15

Additional information on 2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine

2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine

The compound with CAS No. 1491844-06-4, known as 2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine, is a structurally unique organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a sulfur atom and a nitrogen atom in their ring structure. The benzo[d]thiazole core of this molecule is further substituted with a cyclobutyl group at the 2-position and an amine group at the 4-position, giving it a complex and versatile structure.

The synthesis of 2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine involves a series of carefully designed reactions that highlight the principles of modern organic synthesis. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps such as cyclization and substitution reactions. These advancements have not only streamlined the production process but also opened up new possibilities for modifying the structure to suit specific applications.

The chemical properties of 2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine are heavily influenced by its heterocyclic core and substituents. The thiazole ring is known for its stability and reactivity under certain conditions. The presence of the cyclobutyl group introduces steric effects that can influence the molecule's reactivity and solubility. Recent studies have shown that this compound exhibits moderate solubility in polar solvents and is relatively stable under neutral conditions. However, it can undergo hydrolysis under acidic or basic conditions, which is an important consideration for its storage and application.

In terms of biological activity, 2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine has shown promise in preliminary assays targeting various enzymes and receptors. For example, researchers have reported that this compound demonstrates moderate inhibitory activity against certain kinases involved in cellular signaling pathways. This suggests potential applications in drug development for diseases such as cancer and inflammatory disorders. However, further studies are required to fully understand its pharmacokinetics and toxicity profile.

The structural versatility of 2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine also makes it a valuable building block in organic synthesis. Its ability to undergo various functional group transformations allows chemists to explore its use in constructing more complex molecules with diverse biological activities. Recent research has focused on using this compound as a starting material for synthesizing bioactive agents with improved potency and selectivity.

From an environmental perspective, understanding the fate and impact of 2-Cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine in natural systems is crucial for ensuring sustainable practices. Studies have indicated that this compound undergoes biodegradation under aerobic conditions but may persist in anaerobic environments. Efforts are underway to develop methods for efficient waste management and recycling to minimize its environmental footprint.

In conclusion, 2-Cyclobutyl-4,5,6,tetrahydrobenzo[d]thiazol - amine is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions and developing innovative solutions across various disciplines.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica